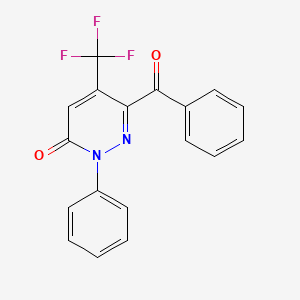
6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone
Übersicht
Beschreibung
“6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone” is a chemical compound with the molecular formula C18H11F3N2O2 and a molecular weight of 344.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring which is substituted with a benzoyl group at the 6th position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 5th position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Techniques : 6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone derivatives are synthesized using various techniques, including reactions with cyclic Oxalyl compounds and acyl hydrazines (Akcamur, Penn, Ziegler, Sterk, Kollenz, Peters, Peters, & Schnering, 1986).
Chemical Reactivity and Derivatives : The compound undergoes various chemical reactions to form different derivatives. For instance, it reacts with phenylhydrazones and phenylhydrazine, leading to the formation of pyrazole carboxylic acids and isomeric pyridazinones (Akcamur et al., 1986).
Biological Activities
Insect Growth Regulation : Certain derivatives of pyridazinone, including those with benzoylphenylurea, have been studied for their insect growth-regulating properties. These compounds show promising activity against locust nymphs, disrupting their growth and development (Ling Yun, 2008).
Anticonvulsant Activity : Pyridazinone derivatives have been synthesized and tested for anticonvulsant activities. Some of these derivatives have shown significant activity in this regard (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011).
Antimicrobial Properties : The antimicrobial activity of certain pyridazinone derivatives has been investigated. These compounds have shown effectiveness against bacterial and fungal strains (Verma, Irrchhaiya, Namdeo, Singh, & Khurana, 2015).
Applications in Material Science
- Solubility and Thermodynamics : The solubility and thermodynamic behavior of pyridazinone derivatives in different solvent systems have been studied. This research is crucial for understanding the compound's behavior in various environments (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Eigenschaften
IUPAC Name |
6-benzoyl-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2/c19-18(20,21)14-11-15(24)23(13-9-5-2-6-10-13)22-16(14)17(25)12-7-3-1-4-8-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJIKOELXSWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



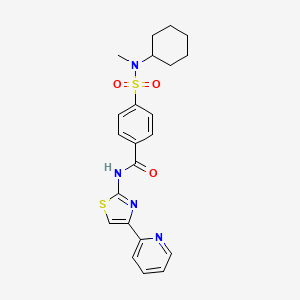

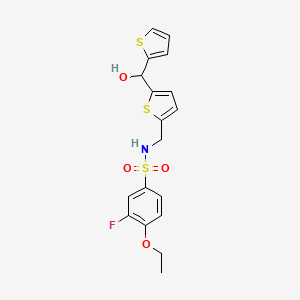

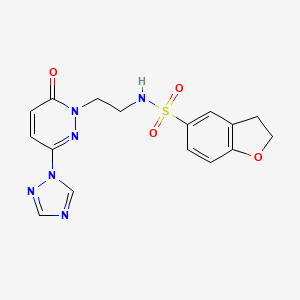
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)
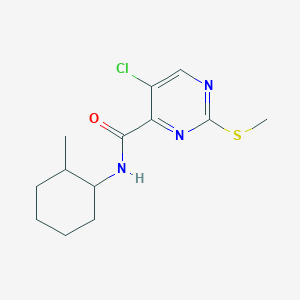
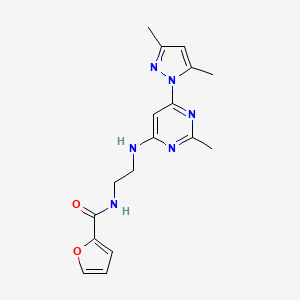
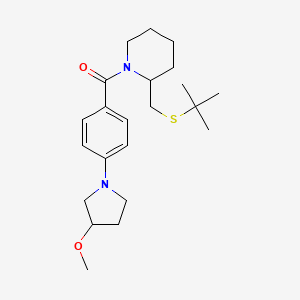
![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
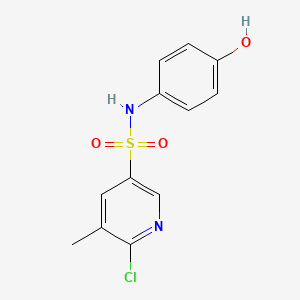
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)